

# Spectroscopic Profile of 4-Nitrobiphenyl: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrobiphenyl

Cat. No.: B1678912

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-nitrobiphenyl**, a crucial intermediate in various chemical syntheses. The following sections detail the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Data Presentation

The quantitative spectroscopic data for **4-nitrobiphenyl** are summarized in the tables below for ease of reference and comparison.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

Parameter	Value	Solvent
$\lambda_{\text{max}}$	295 nm <sup>[1]</sup>	Not Specified
Molar Absorptivity ( $\epsilon$ )	Data not available	Not Specified

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3100 - 3000	Aromatic C-H Stretch
~1600, ~1485	Aromatic C=C Stretch
~1520	N-O Asymmetric Stretch (NO <sub>2</sub> )
~1340	N-O Symmetric Stretch (NO <sub>2</sub> )
~850	C-H Out-of-plane Bending (para-disubstituted)
~760, ~690	C-H Out-of-plane Bending (monosubstituted)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: CDCl<sub>3</sub>
- Frequency: 300 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.29 - 8.35	Doublet	2H	Protons ortho to NO <sub>2</sub> group
7.75 - 7.78	Doublet	2H	Protons meta to NO <sub>2</sub> group
7.65 - 7.68	Doublet	2H	Protons ortho/meta to the other ring
7.47 - 7.59	Multiplet	3H	Remaining aromatic protons

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: CDCl<sub>3</sub>
- Frequency: Data reported from various instruments.

Chemical Shift ( $\delta$ , ppm)	Assignment
~147.6	C-NO <sub>2</sub>
~147.1	Quaternary C of the nitro-substituted ring
~138.7	Quaternary C of the unsubstituted ring
~129.2	CH of the unsubstituted ring
~128.9	CH of the unsubstituted ring
~128.0	CH meta to NO <sub>2</sub>
~127.4	CH of the unsubstituted ring
~124.2	CH ortho to NO <sub>2</sub>

## Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
199	~90	[M] <sup>+</sup> (Molecular Ion)
169	~61	[M - NO] <sup>+</sup>
153	~40	[M - NO <sub>2</sub> ] <sup>+</sup>
152	100	[M - NO <sub>2</sub> - H] <sup>+</sup>
141	~48	[C <sub>11</sub> H <sub>9</sub> ] <sup>+</sup>
127	~13	[C <sub>10</sub> H <sub>7</sub> ] <sup>+</sup>
115	~22	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
76	~13	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent general procedures applicable to a solid sample like **4-nitrobiphenyl**.

## UV-Visible Spectroscopy

A solution of **4-nitrobiphenyl** is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent (e.g., ethanol or methanol). The concentration is adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU). A UV-Vis spectrophotometer is first calibrated using a cuvette containing the pure solvent as a blank to record the baseline. The sample solution is then placed in a quartz cuvette of a known path length (typically 1 cm), and the absorbance is measured over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like **4-nitrobiphenyl**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded. The infrared spectrum of the sample is then recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-nitrobiphenyl** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., deuteriochloroform,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR tube is placed in the magnet of the NMR spectrometer. For  $^1\text{H}$  NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton-decoupled spectra are usually acquired for  $^{13}\text{C}$  NMR to simplify the spectrum to single lines for each unique carbon atom.

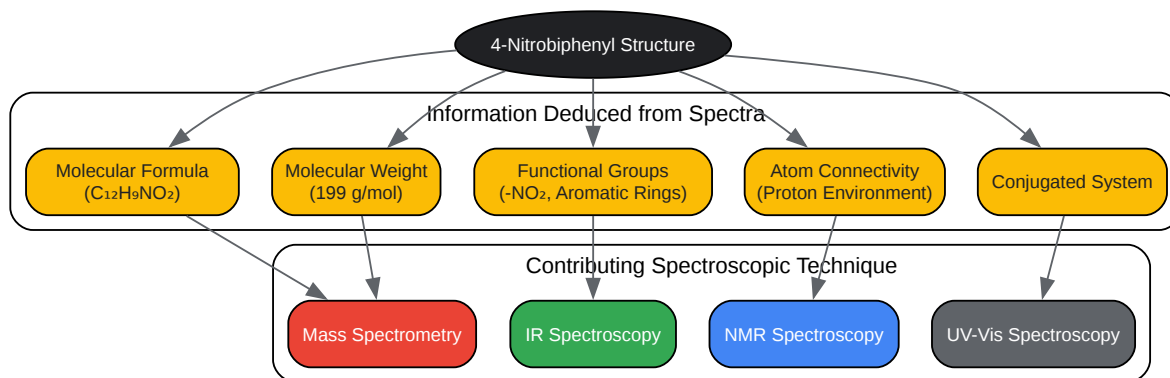
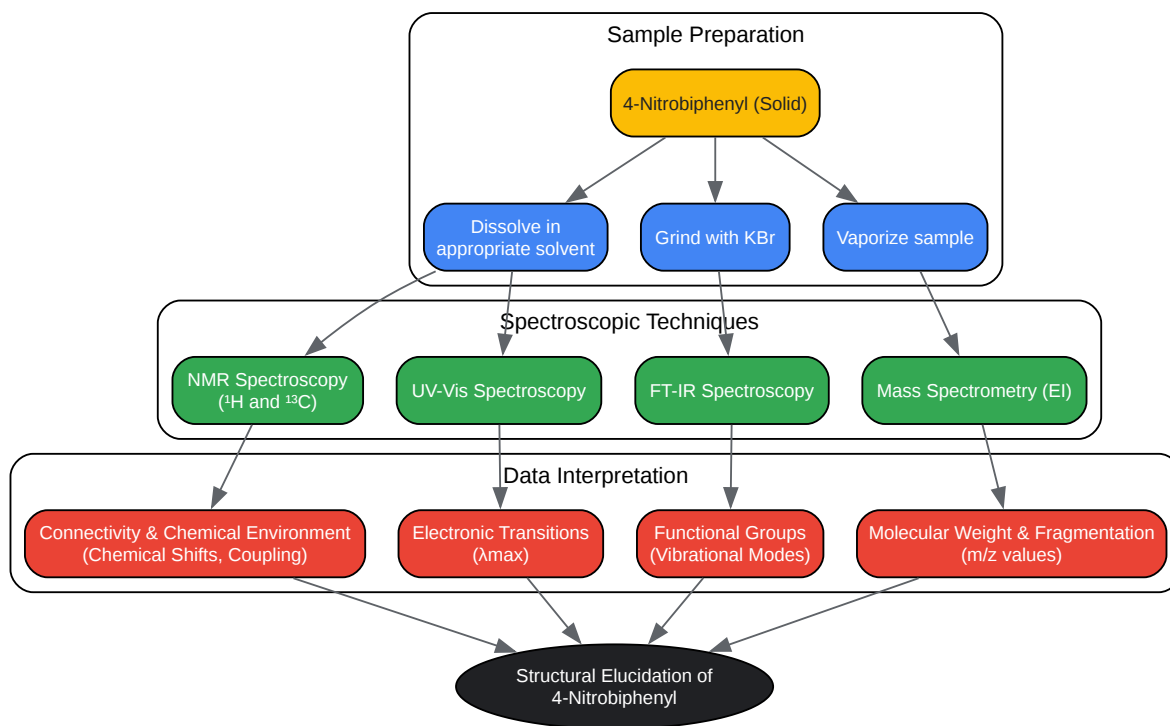
## Mass Spectrometry

A small amount of the **4-nitrobiphenyl** sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. In the ion source, the sample is vaporized and

then bombarded with a beam of high-energy electrons (typically 70 eV) for electron ionization (EI). This process forms a molecular ion and various fragment ions. These ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ( $m/z$ ) ratio. The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.

## Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis for a compound like **4-nitrobiphenyl** and the relationship between the spectroscopic data and the deduced structural information.



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## References

- 1. 4-Nitro-1,1'-biphenyl | C<sub>12</sub>H<sub>9</sub>NO<sub>2</sub> | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
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